Product packaging for Germanium tetraiodide(Cat. No.:CAS No. 13450-95-8)

Germanium tetraiodide

Cat. No.: B078950
CAS No.: 13450-95-8
M. Wt: 580.25 g/mol
InChI Key: CUDGTZJYMWAJFV-UHFFFAOYSA-N
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Description

Germanium tetraiodide (GeI4) is a high-purity crystalline inorganic compound that serves as a critical precursor in advanced materials research and chemical synthesis. Its primary research value lies in its application as a source of germanium in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing semiconductors and chalcogenide glasses. These materials are investigated for their unique optoelectronic properties, with potential applications in infrared optics, photovoltaic devices, and phase-change memory. Furthermore, this compound acts as a potent Lewis acid catalyst in organic synthesis, facilitating iodination reactions and the formation of novel organogermanium compounds. Its mechanism of action in these processes typically involves the polarization of carbonyl groups or the activation of halogen bonds, enabling subsequent nucleophilic attack or rearrangement. Researchers also utilize GeI4 as a starting material for synthesizing other germanium complexes and nanomaterials, exploiting its reactivity and high vapor pressure. This reagent is essential for exploring the boundaries of semiconductor technology, novel catalytic cycles, and the development of functional inorganic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeI4 B078950 Germanium tetraiodide CAS No. 13450-95-8

Properties

IUPAC Name

tetraiodogermane
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InChI

InChI=1S/GeI4/c2-1(3,4)5
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CUDGTZJYMWAJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ge](I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

GeI4
Record name germanium(IV) iodide
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URL https://en.wikipedia.org/wiki/Germanium(IV)_iodide
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DSSTOX Substance ID

DTXSID7065469
Record name Germane, tetraiodo-
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Molecular Weight

580.25 g/mol
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CAS No.

13450-95-8
Record name Tetraiodogermane
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Record name Germane, tetraiodo-
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Record name Germane, tetraiodo-
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Record name Germanium tetraiodide
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Synthetic Methodologies and Precursor Chemistry of Germanium Tetraiodide

Advanced Synthesis of Germanium Tetraiodide

The production of this compound can be achieved through several synthetic routes, each with distinct advantages and conditions. These methods range from high-temperature gas-phase reactions to solution-based approaches.

High-Temperature Solid-Gas Reactions of Germanium with Iodine

A direct and common method for synthesizing this compound involves the reaction of elemental germanium with iodine at elevated temperatures. ontosight.aiwikipedia.org This solid-gas reaction is typically carried out in a sealed tube under vacuum to prevent the introduction of impurities. iaea.org

The fundamental reaction is: Ge (s) + 2I₂ (g) → GeI₄ (g)

Studies have shown that a 100% yield of GeI₄ can be achieved at temperatures of 600 and 700 °C with a stoichiometric ratio of the reactants. iaea.org The optimal synthesis time at 600 °C is reported to be 4 hours. iaea.org The resulting this compound, which is a solid at room temperature, can then be purified by sublimation. iaea.org This method is valued for its directness and potential for producing high-purity this compound.

Solution-Phase Synthetic Approaches

This compound can also be synthesized through solution-phase methods. One such approach involves the reduction of germanium halides, like germanium tetrachloride (GeCl₄), within inverse micelles at room temperature. rsc.org For instance, the reduction of GeCl₄ with lithium aluminum hydride (LiAlH₄) in the presence of a surfactant can lead to the formation of germanium nanocrystals, a process where this compound can be an intermediate or a related synthetic target. rsc.org Another solution-based method is the reaction of germanium tetrachloride with ethyl iodide in the presence of a catalyst like aluminum chloride. acs.org

A notable two-step microwave-assisted solution synthesis route has been developed for producing single-crystalline germanium nanocrystals from this compound in oleylamine (B85491). nih.govacs.orgresearchgate.net This method highlights the utility of GeI₄ in controlled solution-phase synthesis of nanomaterials.

Role of Germanium Dioxide and Hydriodic Acid in this compound Formation

An alternative and effective synthesis of this compound involves the reaction of germanium dioxide (GeO₂) with concentrated hydriodic acid (HI). wikipedia.org The reaction proceeds as follows:

GeO₂ (s) + 4HI (aq) → GeI₄ (aq) + 2H₂O (l)

This method offers a convenient route to this compound, particularly when elemental germanium is not the preferred starting material. wikipedia.org The resulting this compound can be extracted and purified from the aqueous solution.

This compound as a Precursor for Germanium-Based Materials Synthesis

This compound is a valuable precursor in the fabrication of various advanced germanium-based materials, owing to its volatility and reactivity. samaterials.com

Precursor in Chemical Vapor Deposition (CVD) for Germanium Films and Semiconductors

This compound serves as a key precursor in chemical vapor deposition (CVD), a technique used to grow thin films of materials on a substrate. samaterials.comchemimpex.com In this process, GeI₄ is vaporized and introduced into a reaction chamber where it decomposes at high temperatures, depositing a film of germanium onto a substrate. This method is crucial for producing germanium-based semiconductors and optical materials. samaterials.comchemimpex.com The use of GeI₄ in CVD allows for the growth of high-purity germanium crystals, which are vital for advanced electronic components. chemimpex.com

The quality and properties of the resulting germanium films can be influenced by various CVD parameters, including temperature, pressure, and the presence of carrier gases. arxiv.org

Synthesis of Germanium Nanostructures (Nanowires, Nanocrystals)

The synthesis of germanium nanostructures, such as nanowires and nanocrystals, has garnered significant attention due to germanium's superior carrier mobility compared to silicon. acs.orgnih.govmdpi.com this compound plays a pivotal role as a precursor in the bottom-up synthesis of these nanomaterials. researchgate.netresearchgate.net

One common method for synthesizing germanium nanowires (GeNWs) is the vapor-liquid-solid (VLS) mechanism, which is a catalytic tip-growth process. acs.orgnih.govacs.org In some variations of this process, GeI₄ is introduced as an additional precursor. acs.orgnih.govacs.org The introduction of GeI₄ can influence the growth mechanism, in some cases leading to the formation of germanium-silicon oxide nanotubes instead of nanowires by passivating the metal catalyst. acs.orgnih.govacs.org

This compound is also a key starting material for the colloidal synthesis of germanium nanocrystals (Ge NCs). nih.govacs.orgresearchgate.net A two-step microwave-assisted reduction of GeI₄ in oleylamine has been shown to produce monodispersed, single-crystalline Ge NCs. nih.govacs.orgresearchgate.net The size and properties of the resulting nanocrystals can be controlled by adjusting reaction parameters such as temperature, duration, and precursor concentration. nih.gov

Table of Research Findings on Germanium Nanostructure Synthesis using GeI₄:

Nanostructure TypeSynthesis MethodKey Findings
Germanium-Silicon Oxide NanotubesChemical Vapor Deposition (CVD)Introduction of GeI₄ as a precursor leads to the formation of nanotubes instead of nanowires. acs.orgnih.govacs.org
Single-Crystalline Germanium NanocrystalsTwo-Step Microwave-Assisted Colloidal SynthesisProduces monodispersed Ge NCs with high crystallinity. nih.govacs.orgresearchgate.net
Germanium NanowiresVapor-Liquid-Solid (VLS)GeI₄ can be used as a precursor, influencing the growth mechanism. acs.orgnih.govresearchgate.netacs.org
Vapor-Liquid-Solid (VLS) Growth Mechanisms

The Vapor-Liquid-Solid (VLS) mechanism is a widely employed method for the synthesis of one-dimensional nanostructures, including germanium nanowires (GeNWs). nih.govacs.org In a typical VLS process, a metal catalyst, often gold, is deposited on a substrate and heated to form a liquid alloy droplet. nih.govacs.org A germanium-containing precursor gas is then introduced, which dissolves into the liquid droplet. As the precursor continues to decompose and saturate the droplet, the germanium precipitates at the liquid-solid interface, leading to the axial growth of a nanowire. nih.govacs.org

This compound can be used as a precursor in the VLS growth of GeNWs. nih.govacs.orgresearchgate.net The introduction of GeI4 into a furnace system, often in conjunction with germanium powder, provides the germanium source for the growth process. researchgate.net The temperature and the partial pressure of the GeI4 vapor are critical parameters that influence the growth rate and morphology of the resulting nanowires.

However, the presence of this compound can also modify the conventional VLS growth. It has been observed that the incorporation of GeI4 can lead to the passivation of the metal catalyst. nih.govacs.orgresearchgate.net This passivation effect can impede the incorporation of germanium into the catalyst droplet, thereby preventing the supersaturation required for typical tip-growth VLS. nih.govacs.orgresearchgate.net

Oxide-Assisted Growth Processes

Oxide-assisted growth (OAG) is an alternative mechanism for the synthesis of one-dimensional nanostructures that does not rely on a metal catalyst. In this process, the growth is initiated and guided by the presence of an oxide layer.

In the context of germanium-based nanostructures, the introduction of this compound alongside germanium powder in a furnace setup can lead to the formation of germanium-silicon oxide nanotubes (GeSiOxNTs) through a process that involves an oxide-assisted mechanism. researchgate.net Research has shown that in certain heterostructures, a solid wire portion can be formed through an oxide-assisted growth process where GeI4 is a key precursor. researchgate.net The GeI4, in this case, contributes to the formation of an oxide layer that facilitates the growth of the nanostructure.

Colloidal and Solution-Based Synthesis of Germanium Nanocrystals

Colloidal synthesis offers a versatile route to produce germanium nanocrystals (Ge NCs) with controlled size and properties. This compound has been successfully employed as a precursor in these solution-based methods.

One approach involves the reduction of GeI4 in a high-boiling point solvent containing a capping agent. For instance, the reaction of GeI4 with a reducing agent in the presence of ligands can yield Ge NCs. While many colloidal syntheses utilize germanium(II) precursors, methods starting from GeI4 have also been developed.

A notable example is the two-step microwave-assisted colloidal synthesis of single-crystalline Ge NCs from GeI4 in oleylamine (OAm). researchgate.net In a typical synthesis, a stock solution of GeI4 in OAm is heated in a microwave reactor. researchgate.net This process can produce monodispersed Ge NCs with high crystallinity. researchgate.net The reaction demonstrates that GeI4 can be reduced by OAm without the need for additional reducing agents. researchgate.net

The following table summarizes the effect of reaction parameters on the synthesis of Ge NCs using GeI4 and OAm:

ParameterObservation
Reaction Time Longer reaction times can lead to an increase in nanocrystal size and a narrower size distribution, indicative of an Ostwald ripening process.
Concentration High concentrations of GeI4 can result in the aggregation of small Ge nuclei.
Temperature The reaction temperature influences the nucleation and growth of the nanocrystals.
Microwave-Assisted Synthetic Routes for Germanium Nanocrystals

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing high-quality nanoparticles. The use of microwave irradiation can lead to faster reaction rates and improved product crystallinity compared to conventional heating methods.

As mentioned previously, a two-step microwave-assisted colloidal reaction using this compound as the single germanium precursor has been developed to synthesize highly crystalline Ge NCs. researchgate.net This method allows for the preparation of monodispersed Ge NCs. researchgate.net The process involves heating a solution of GeI4 in oleylamine (OAm) in a microwave reactor, which leads to the reduction of GeI4 and the formation of Ge NCs. researchgate.net

The key advantages of this microwave-assisted route include:

High Crystallinity: The resulting Ge NCs exhibit a single-crystal nature. researchgate.net

Monodispersity: The method allows for the production of nanocrystals with a narrow size distribution. researchgate.net

Reproducibility: Microwave-assisted synthesis offers a highly reproducible method for preparing Ge particles.

Formation of Germanium-Silicon Oxide Nanotubes and Heterostructures

This compound plays a crucial role in the fabrication of complex one-dimensional heterostructures, such as those composed of germanium nanowires and germanium-silicon oxide nanotubes. researchgate.net By controlling the synthesis conditions, including the temperature ramp rate and the sequence of precursor introduction, it is possible to create wire-tube heterostructures with distinct growth mechanisms. researchgate.net

In a furnace system using this compound and germanium powders as precursors and gold-dotted silicon wafers as substrates, two types of heterostructures have been observed. researchgate.net One type consists of a GeNW grown via a gold-catalyzed VLS process at one end and a GeSiOxNT at the other. researchgate.net The introduction of GeI4 is instrumental in the transition from nanowire to nanotube growth. It is proposed that GeI4 passivates the gold catalyst, which inhibits the typical VLS growth of the nanowire and promotes the root-growth of the GeSiOx nanotube. nih.govacs.orgresearchgate.net This passivation leaves the catalyst rim as the active site for the nucleation of both silicon and germanium, leading to the formation of the oxide nanotube. nih.govacs.orgresearchgate.net

The second type of heterostructure features a solid wire at the upper end and a hollow tube at the lower end, with the solid wire portion being formed through an oxide-assisted growth process facilitated by the presence of GeI4. researchgate.net

Fabrication of Germanium Sub-Microspheres

While direct evidence of this compound's role in the fabrication of germanium sub-microspheres via methods like pulsed laser melting in liquids (PLML) is not explicitly detailed in the provided context, its use as a precursor in other germanium nanostructure syntheses suggests a potential application. In PLML, polydisperse germanium powders are irradiated by a laser in a liquid medium to form sub-micron spheres. nih.gov

Given that GeI4 is a versatile precursor for various forms of germanium, it is plausible that it could be used to first synthesize germanium nanoparticles or a germanium powder, which would then serve as the educt material for the PLML process to form sub-microspheres. The initial synthesis of the germanium powder from GeI4 could be achieved through reduction reactions, similar to those used in colloidal synthesis.

Synthesis of Germanium Hydroxide (B78521) and Oxide Precursors

This compound serves as a key starting material for the synthesis of germanium hydroxide (Ge(OH)4 or GeO(OH)2) and subsequently germanium oxide (GeO2), which are important precursors for various functional materials. doaj.orgfinechem-mirea.ru A controlled synthesis method involves the heterophase interaction of an ammonia (B1221849) solution with this compound. doaj.orgfinechem-mirea.ru

This reaction yields germanium hydroxide with a relatively low water content and can be easily filtered. doaj.orgfinechem-mirea.ru The resulting germanium hydroxide can then be thermally decomposed to produce germanium dioxide. The chemical and physical properties of the germanium hydroxide and the products of its thermal decomposition can be investigated using various analytical techniques.

GeI4 + 2H2O → GeO2 + 4HI

This hydrolysis reaction provides a pathway to germanium oxide, a crucial material in various applications.

Table of Compounds

Compound NameChemical Formula
This compoundGeI4
GermaniumGe
GoldAu
Germanium NanowireGeNW
Germanium-Silicon Oxide NanotubeGeSiOxNT
OleylamineC18H37N
Germanium(II) IodideGeI2
Germanium HydroxideGe(OH)4 or GeO(OH)2
Germanium DioxideGeO2
AmmoniaNH3
WaterH2O
Hydrogen IodideHI
SiliconSi

Vapor-Liquid-Solid (VLS) Growth Mechanisms

The Vapor-Liquid-Solid (VLS) mechanism is a cornerstone for the synthesis of one-dimensional nanostructures like germanium nanowires (GeNWs). nih.govacs.org This process typically involves depositing a metal catalyst, such as gold, onto a substrate, which is then heated to form a liquid alloy droplet. nih.govacs.org When a germanium-containing precursor gas is introduced, it dissolves into this droplet. As the precursor decomposes, the droplet becomes supersaturated with germanium, which then precipitates at the liquid-solid interface, resulting in the directional growth of a nanowire. nih.govacs.org

This compound (GeI4) is utilized as a precursor in the VLS growth of GeNWs. nih.govacs.orgresearchgate.net The introduction of GeI4 into a furnace system, often with germanium powder, supplies the necessary germanium for the growth process. researchgate.net The resulting nanowire's morphology and growth rate are significantly influenced by the temperature and partial pressure of the GeI4 vapor.

Interestingly, the presence of this compound can alter the conventional VLS growth dynamics. It has been noted that GeI4 can lead to the passivation of the metal catalyst. nih.govacs.orgresearchgate.net This passivation can hinder the incorporation of germanium into the catalyst droplet, thereby preventing the supersaturation essential for the typical tip-growth VLS mechanism. nih.govacs.orgresearchgate.net

Oxide-Assisted Growth Processes

An alternative to metal-catalyzed growth is the oxide-assisted growth (OAG) mechanism, where an oxide layer initiates and guides the synthesis of one-dimensional nanostructures.

In the synthesis of germanium-based nanostructures, introducing this compound with germanium powder in a furnace can facilitate the formation of germanium-silicon oxide nanotubes (GeSiOxNTs) via an oxide-assisted mechanism. researchgate.net Research indicates that in some heterostructures, a solid wire segment can be formed through an oxide-assisted growth process where GeI4 is a key precursor. researchgate.net In this scenario, GeI4 contributes to the formation of an oxide layer that directs the nanostructure's growth.

Colloidal and Solution-Based Synthesis of Germanium Nanocrystals

Colloidal synthesis provides a flexible method for producing germanium nanocrystals (Ge NCs) with precise control over their size and characteristics. This compound is a commonly used precursor in these solution-based approaches.

One method involves the reduction of GeI4 in a high-boiling point solvent that contains a capping agent. For example, reacting GeI4 with a reducing agent in the presence of ligands can produce Ge NCs. While many colloidal syntheses start with germanium(II) precursors, methods using GeI4 have also been effectively developed.

A significant example is the two-step microwave-assisted colloidal synthesis of single-crystalline Ge NCs from GeI4 in oleylamine (OAm). researchgate.net In a standard synthesis, a stock solution of GeI4 in OAm is heated in a microwave reactor. researchgate.net This method can yield monodispersed Ge NCs with high crystallinity and demonstrates that GeI4 can be reduced by OAm without requiring additional reducing agents. researchgate.net

The following interactive table outlines the impact of various reaction parameters on the synthesis of Ge NCs using GeI4 and OAm.

ParameterObservation
Reaction Time Longer reaction times can promote an increase in nanocrystal size and a more uniform size distribution, which is characteristic of an Ostwald ripening process.
Concentration Elevated concentrations of GeI4 can lead to the aggregation of small Ge nuclei.
Temperature The reaction temperature is a critical factor that influences both the nucleation and growth of the nanocrystals.
Microwave-Assisted Synthetic Routes for Germanium Nanocrystals

Microwave-assisted synthesis is recognized as a rapid and effective method for creating high-quality nanoparticles. The application of microwave irradiation can accelerate reaction rates and enhance the crystallinity of the final product when compared to traditional heating methods.

As previously noted, a two-step microwave-assisted colloidal reaction using this compound as the sole germanium precursor has been developed for synthesizing highly crystalline Ge NCs. researchgate.net This technique allows for the production of monodispersed Ge NCs. researchgate.net The process entails heating a solution of GeI4 in oleylamine (OAm) in a microwave reactor, which facilitates the reduction of GeI4 and the subsequent formation of Ge NCs. researchgate.net

Key benefits of this microwave-assisted approach include:

High Crystallinity: The Ge NCs produced exhibit a single-crystal structure. researchgate.net

Monodispersity: The method enables the creation of nanocrystals with a uniform size distribution. researchgate.net

Reproducibility: Microwave-assisted synthesis provides a highly consistent and reproducible method for preparing Ge particles.

Formation of Germanium-Silicon Oxide Nanotubes and Heterostructures

This compound is essential in the fabrication of complex one-dimensional heterostructures, such as those combining germanium nanowires and germanium-silicon oxide nanotubes. researchgate.net By carefully controlling synthesis conditions like the temperature ramp rate and the timing of precursor introduction, it is possible to create wire-tube heterostructures with varied growth mechanisms. researchgate.net

In a furnace system utilizing this compound and germanium powders as precursors with gold-dotted silicon wafers as substrates, two distinct types of heterostructures have been created. researchgate.net One configuration consists of a GeNW grown by a gold-catalyzed VLS process at one end, with a GeSiOxNT at the other. researchgate.net The introduction of GeI4 is critical for the transition from nanowire to nanotube growth. It is believed that GeI4 passivates the gold catalyst, which suppresses the standard VLS growth of the nanowire and encourages the root-growth of the GeSiOx nanotube. nih.govacs.orgresearchgate.net This passivation leaves the rim of the catalyst as the active site for the nucleation of both silicon and germanium, leading to the formation of the oxide nanotube. nih.govacs.orgresearchgate.net

The second heterostructure type includes a solid wire at the top end and a hollow tube at the bottom, with the solid wire portion being formed through an oxide-assisted growth process enabled by the presence of GeI4. researchgate.net

Fabrication of Germanium Sub-Microspheres

While the direct involvement of this compound in producing germanium sub-microspheres through techniques like pulsed laser melting in liquids (PLML) is not extensively documented, its role as a precursor in other germanium nanostructure syntheses suggests its potential utility. In the PLML method, polydisperse germanium powders are irradiated by a laser in a liquid medium to form sub-micron spheres. nih.gov

Given that GeI4 is a versatile precursor for various forms of germanium, it could plausibly be used to first synthesize germanium nanoparticles or a powder, which would then serve as the raw material for the PLML process to create sub-microspheres. The initial synthesis of the germanium powder from GeI4 could be accomplished through reduction reactions, similar to those employed in colloidal synthesis.

Synthesis of Germanium Hydroxide and Oxide Precursors

This compound is a fundamental starting material for synthesizing germanium hydroxide (Ge(OH)4 or GeO(OH)2) and subsequently germanium oxide (GeO2), which are vital precursors for a range of functional materials. doaj.orgfinechem-mirea.ru A controlled synthesis method involves the heterophase interaction between an ammonia solution and this compound. doaj.orgfinechem-mirea.ru

This reaction produces germanium hydroxide with a low water content that is easily filterable. doaj.orgfinechem-mirea.ru The resulting germanium hydroxide can then be thermally decomposed to yield germanium dioxide. The chemical and physical properties of the germanium hydroxide and its thermal decomposition products can be analyzed using various techniques.

The reaction of this compound with an aqueous solution results in hydrolysis, forming hydrated germanium oxide. The general reaction is:

GeI4 + 2H2O → GeO2 + 4HI

This hydrolysis reaction offers a direct route to germanium oxide, a critical material in numerous applications.

Formation of Iodine-Terminated Germanium Clusters (GenIm+) via Pulsed Laser Ablation

Research into novel materials has led to the exploration of unique germanium-based clusters. A significant study demonstrated the formation of previously unobserved iodine-terminated germanium clusters, denoted as GeₙIₘ⁺. researchgate.net

These clusters were generated by the pulsed laser ablation of a crystalline this compound (GeI₄) target within a vacuum. researchgate.net The resulting ionic species were then analyzed in-situ using time-of-flight mass spectroscopy (TOF MS). researchgate.net This technique allowed for the identification of a wide range of clusters, with the number of germanium atoms (n) varying from 1 to 30 and the number of iodine atoms (m) ranging from 0 to 49. researchgate.net

Among the diverse array of clusters detected, the most abundant species was identified as Ge₂I₃⁺. researchgate.net To understand the atomic arrangement of these novel clusters, extensive ab initio calculations were performed at the B3LYP/6-311G* level of theory. researchgate.net These computational studies were used to elucidate the probable structures of the GeₙIₘ⁺ clusters. researchgate.net

ParameterDescription
Technique Pulsed Laser Ablation coupled with Time-of-Flight Mass Spectroscopy (TOF MS). researchgate.net
Target Material Crystalline this compound (GeI₄). researchgate.net
Products Iodine-terminated germanium clusters (GeₙIₘ⁺). researchgate.net
Cluster Size Range n = 1-30 (Germanium atoms), m = 0-49 (Iodine atoms). researchgate.net
Most Abundant Cluster Ge₂I₃⁺. researchgate.net
Structural Analysis Ab initio calculations (B3LYP/6-311G*). researchgate.net

Advanced Characterization and Structural Investigations of Germanium Tetraiodide

Crystal Structure Analysis

The precise arrangement of atoms within the germanium tetraiodide crystal lattice has been elucidated through detailed diffraction studies.

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. Studies on this compound reveal that it forms a molecular crystal composed of discrete, tetrahedral GeI₄ molecules. wikipedia.org The high crystallinity of GeI₄ is evident from the sharp peaks observed in its powder X-ray diffraction (PXRD) patterns. nih.gov These patterns show distinct diffraction peaks corresponding to the (111), (220), (311), (400), and (331) lattice planes of its cubic structure, confirming a well-ordered, single-crystal nature. nih.gov

Analysis of XRD data has precisely defined the crystallographic parameters of this compound. It crystallizes in the cubic crystal system. wikipedia.org The specific space group has been identified as Pa-3, which corresponds to space group number 205. wikipedia.orgnih.govcrystallography.net The unit cell is characterized by a single lattice parameter 'a'.

Crystal Structure Parameters of this compound
ParameterValueSource
Crystal SystemCubic wikipedia.org
Space GroupPa-3 (No. 205) wikipedia.orgnih.govcrystallography.net
Lattice Parameter (a)11.89 Å wikipedia.orgnih.gov

The atomic properties of germanium and iodine significantly influence the X-ray diffraction patterns, providing deeper insights beyond simple lattice parameters. In studies of liquid GeI₄ using synchrotron X-ray diffraction, a notable "prepeak" is observed in the structural factor at approximately 1 Å⁻¹. nih.gov This feature is identified as a trace of the 111 diffraction peak from the solid crystalline state. nih.gov The presence of this prepeak indicates that residual spatial correlations between the germanium atoms, reflecting the densest packing direction in the crystal, persist even in the liquid phase. nih.gov This demonstrates how the inherent diffraction characteristics of the atomic arrangement in the crystal directly influence the spectroscopic data of its non-crystalline forms. nih.gov

Spectroscopic Characterization in Advanced Chemical Research

Spectroscopic techniques are crucial for probing the chemical state and behavior of this compound, especially when it is subjected to external stimuli like light or pressure.

This compound is known to undergo photochemical decomposition when irradiated with light. acs.orgacs.org X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of the resulting products. acs.org When GeI₄ is irradiated by a laser, XPS analysis of the products reveals that it decomposes into digermanium hexaiodide (Ge₂I₆) and elemental iodine (I₂). acs.orgacs.org This analysis is critical in confirming the reaction pathway, which is suggested to be 2GeI₄ → Ge₂I₆ + I₂. acs.org Unlike similar compounds such as germanium tetrabromide, the Ge²⁺ state (in the form of GeI₂) is not found among the photochemical reaction products. acs.org

Raman spectroscopy is highly effective for studying the vibrational modes of molecules and how they change under external conditions like high pressure. High-pressure Raman studies on GeI₄ have uncovered remarkable phenomena. acs.orgacs.org When the photochemically decomposed products (Ge₂I₆ and I₂) are subjected to high pressure, their characteristic Raman signals vanish at a pressure range of 0.5 to 1.7 GPa. acs.orgresearchgate.net This observation indicates that high pressure can reverse the photochemical decomposition, forcing the products back into GeI₄. acs.orgacs.org This pressure-induced reversal highlights how external pressure can be a tool to control solid-state reaction directions. Furthermore, like its isostructural analogue SnI₄, this compound itself is known to undergo pressure-induced metallization and amorphization at higher pressures. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound, particularly in the synthesis of germanium (Ge) nanocrystals, has been significantly advanced by the application of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov These techniques provide detailed insights into the liquid and gas phases of the reaction, helping to identify intermediates, byproducts, and the ultimate transformation pathways of the germanium precursor. acs.org

In the microwave-assisted colloidal synthesis of Ge nanocrystals from this compound (GeI₄) using oleylamine (B85491) (OAm) as a solvent and reducing agent, a two-step reaction pathway was investigated. acs.orgnih.govresearchgate.net Researchers employed ¹H NMR spectroscopy, high-resolution mass spectrometry (HRMS), and GC to analyze the species present at different stages of the reaction. acs.orgnih.gov It was discovered that Ge(IV) is first reduced to Ge(II), which is then further reduced to elemental Ge(0). nih.gov

¹H NMR spectra were used to track chemical changes in the oleylamine solvent during the reaction. nih.gov Comparisons between the spectra of pure OAm, GeI₄ stock solutions, and solutions after different reaction steps revealed key transformations. nih.govresearchgate.net The amine proton peak in the NMR spectrum of the GeI₄/OAm stock solution was sharper compared to pure OAm, suggesting coordination between the Ge(IV) center and the amine. researchgate.net After the reaction, the amine proton peaks broadened and shifted, indicating the formation of multiple amine environments and derivative products like dioleylamine, which was also identified by mass spectrometry. researchgate.net

Mass spectrometry and gas chromatography were crucial in identifying the various species involved in the reaction. acs.orgresearchgate.net These analyses detected oleylamine, dioleylamine, and protonated amine species. researchgate.net Based on these findings, a possible mechanism for the reduction of Ge(IV) by oleylamine was proposed. nih.govresearchgate.net The reaction is believed to involve the reduction of Ge(IV) to Ge(II) by oleylamide, which is formed from the deprotonation of oleylamine, leading to the formation of ammonia (B1221849) and dioleylamine. researchgate.net

Table 1: Species Detected by MS, GC, and NMR in the GeI₄/OAm Reaction This table summarizes the key chemical species identified during the synthesis of Germanium nanocrystals from this compound in oleylamine, as detected by various analytical techniques.

Analytical TechniqueDetected SpeciesRole/Indication in ReactionSource
Mass Spectrometry (MS) Oleylamine, Dioleylamine, Protonated AmineReactant, byproduct, indicates amine involvement in reduction researchgate.net
Gas Chromatography (GC) Hydrogen (H₂)Gaseous byproduct nih.gov
¹H NMR Spectroscopy Oleylamine, Dioleylamine derivativesChanges in chemical shifts indicate coordination and reaction nih.govresearchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) in Nanocrystal Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are indispensable tools for characterizing the structural properties of germanium nanocrystals (NCs) synthesized from this compound. acs.orgwgtn.ac.nz These techniques provide direct evidence of the crystallinity, crystal structure, and atomic-level arrangement of the synthesized nanomaterials. acs.orgescholarship.org

In studies of Ge NCs produced via a two-step microwave-assisted reduction of GeI₄, HRTEM images revealed clear lattice fringes across individual nanocrystals without any observable interfaces. acs.orgresearchgate.net This is a strong indication that the nanocrystals are single-crystalline in nature. acs.org The measured d-spacing from these fringes was calculated to be approximately 0.335 nm, which is consistent with the known lattice spacing of the (111) plane in the diamond cubic structure of germanium. acs.org

Together, HRTEM and SAED provide definitive characterization of the high quality of single-crystalline Ge NCs that can be synthesized from a GeI₄ precursor. acs.orgresearchgate.netescholarship.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Structural Elucidation

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for the structural elucidation of germanium nanocrystals derived from this compound. acs.org This method is particularly effective for visualizing the morphology, size, and size distribution of nanoparticles with high contrast (Z-contrast), and for observing the dynamics of their growth. acs.orgresearchgate.net

In the synthesis of Ge NCs from GeI₄ in oleylamine, HAADF-STEM was used to monitor the evolution of the nanocrystals at different reaction times. acs.orgresearchgate.net Images taken after short reaction times showed the coexistence of both small (~6 nm) and larger (~18 nm) particles. researchgate.net As the reaction progressed, the smaller particles disappeared, indicating a growth process, likely Ostwald ripening, where larger particles grow at the expense of smaller ones. researchgate.net After 30 minutes, the reaction yielded monodisperse Ge NCs with an average size of 18.9 ± 1.84 nm. acs.orgresearchgate.net

HAADF-STEM provides clear images that allow for precise measurement of particle size and distribution, which is crucial for understanding and controlling the synthesis process. acs.org Furthermore, atomic resolution HAADF-STEM images can reveal the high crystallinity and single-crystal nature of the individual nanocrystals, showing their distinct facets. researchgate.net This level of detailed structural information is vital for correlating the synthesis parameters with the final properties of the nanomaterial and for applications where uniform, high-quality crystals are required. acs.org

Table 2: Structural Characterization Data of Ge Nanocrystals from GeI₄ This table presents a summary of the structural findings for Germanium nanocrystals synthesized from this compound, as determined by advanced microscopy techniques.

Characterization TechniqueFindingSignificanceSource
HRTEM Clear lattice fringes; d-spacing of 0.335 nmConfirms single-crystal nature; matches Ge (111) plane acs.org
SAED Sharp diffraction rings matching cubic Ge phaseVerifies high crystallinity of the nanocrystal population acs.orgresearchgate.net
HAADF-STEM Monodisperse NCs (18.9 ± 1.84 nm); observation of growth stagesElucidates particle morphology, size distribution, and growth mechanism acs.orgresearchgate.net

In Situ Surface Science Studies

Scanning Tunneling Microscopy (STM) in this compound Electroreduction Processes

In situ Scanning Tunneling Microscopy (STM) has proven to be a valuable technique for observing the real-time electroreduction of this compound at electrode surfaces. rsc.org These studies provide atomic- or near-atomic-level visualization of the initial stages of germanium deposition, offering insights that are not accessible through bulk electrochemical methods. rsc.orgpsu.edu

One such study investigated the electroreduction of GeI₄ on a flame-annealed Au(111) surface within a room-temperature ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate. rsc.org The use of an ionic liquid is advantageous as it provides a wide electrochemical window, preventing solvent decomposition during the reduction of germanium species. rsc.orgpsu.edu

The initial surface modifications on the Au(111) substrate become visible through STM as two-dimensional (2D) islands. rsc.org These islands appear to have a height of approximately 230–270 picometers. rsc.org The ability of in situ STM to capture these first steps of deposition is critical for understanding the nucleation phenomena in the electrochemical formation of germanium films from a tetrahalide precursor. rsc.org

Investigation of Electrochemical Cluster Formation and Terrace Growth Mechanisms

Following the initial nucleation, in situ STM allows for the detailed investigation of how these initial clusters evolve and grow into a continuous film. rsc.org The 2D islands formed during the electroreduction of GeI₄ on Au(111) are observed to slowly merge. rsc.org This coalescence is followed by a transition to a three-dimensional (3D) growth mode. rsc.org

As the reduction process continues, the growth rate slows and eventually appears to cease, resulting in a surface composed of distinct terraces. rsc.org STM measurements determined the average height of these terraces to be 330 ± 30 picometers. rsc.org The total thickness of the deposited germanium films was estimated to be in the range of 13–16 nanometers. rsc.org

Furthermore, STM can be used to study the reverse process. rsc.org Upon electrochemical oxidation, the deposited germanium layers exhibit a characteristic "worm-like" pitting, indicating the dissolution of the film. rsc.org If the potential is reversed back to reducing conditions after a short period of oxidation, these induced pits can slowly heal over a timescale of about 90 minutes. rsc.org This healing process is understood to occur through a combination of electrochemical redeposition and an Ostwald ripening-type mechanism, where material from smaller features diffuses to and deposits on larger, more stable structures. rsc.org

Reactivity and Reaction Mechanisms of Germanium Tetraiodide

Photochemical Reactions and Decomposition Pathways

The study of the photochemical behavior of germanium tetraiodide (GeI₄) reveals its susceptibility to decomposition under laser irradiation, a process that can be influenced by external conditions such as pressure.

Research has shown that laser irradiation can induce the photochemical decomposition of this compound in its molecular crystal form. researchgate.net It has been observed that lasers with a wavelength of 633 nm or shorter are capable of initiating this decomposition. scispace.com This finding expanded the previously understood wavelength limit of 514 nm for the photodecomposition of GeI₄. scispace.com The decomposition process is initiated by the absorption of photons by the GeI₄ molecules, leading to the breaking of the germanium-iodine bonds. X-ray Photoelectron Spectroscopy (XPS) analysis of the irradiated sample reveals changes in the oxidation state of germanium, confirming the occurrence of a chemical reaction. researchgate.net Specifically, the appearance of a Ge³⁺ state alongside the original Ge⁴⁺ state in the Ge 3d spectrum provides direct evidence of the decomposition. researchgate.net

The proposed mechanism for the photodecomposition is a two-step process. Initially, a GeI₄ molecule absorbs a photon, leading to the formation of a germanium triiodide radical (•GeI₃) and an iodine radical (•I). Subsequently, the highly reactive •GeI₃ radical can react with another GeI₄ molecule to form digermanium hexaiodide (Ge₂I₆) and another iodine radical. Alternatively, two •GeI₃ radicals can combine to form Ge₂I₆. The iodine radicals then combine to form molecular iodine (I₂).

Table 1: Laser Wavelengths Inducing Photodecomposition of GeI₄

Laser WavelengthObservationReference
≤ 633 nmPhotochemical decomposition observed scispace.com
> 633 nmNo decomposition reported researchgate.net

This table summarizes the reported laser wavelengths and their effect on the photochemical decomposition of this compound.

The primary products of the photochemical decomposition of this compound have been identified as digermanium hexaiodide (Ge₂I₆) and molecular iodine (I₂). researchgate.netscispace.com This identification is supported by both Raman and X-ray Photoelectron Spectroscopy (XPS) data. researchgate.net Raman spectroscopy of the irradiated GeI₄ sample shows the emergence of new peaks corresponding to the vibrational modes of Ge₂I₆ and I₂. researchgate.net Similarly, XPS analysis of the Ge 3d core level shows a new component at a lower binding energy, which is attributed to the Ge³⁺ oxidation state present in Ge₂I₆. researchgate.net

2GeI₄(s) → Ge₂I₆(s) + I₂(s)

Notably, unlike the photochemical decomposition of germanium tetrabromide (GeBr₄), the formation of germanium diiodide (GeI₂) as a final product is not observed. researchgate.netscispace.com While GeI₂ may be formed as a transient intermediate, it is believed to react immediately with GeI₄ to generate the final products. researchgate.net

Table 2: Identified Photochemical Decomposition Products of GeI₄

ProductChemical FormulaMethod of IdentificationReference
Digermanium HexaiodideGe₂I₆Raman Spectroscopy, XPS researchgate.net
IodineI₂Raman Spectroscopy researchgate.net

This table lists the identified products from the photochemical decomposition of this compound and the analytical methods used for their identification.

A remarkable phenomenon observed in the study of this compound is the reversal of its photochemical decomposition under high pressure. researchgate.net When pressure is applied to a sample of GeI₄ that has been photochemically decomposed, the reaction reverses, and GeI₄ is reformed from the products, Ge₂I₆ and I₂. researchgate.net This pressure-induced reverse reaction is an uncommon occurrence in solid-state reactions. researchgate.net

High-pressure Raman spectroscopy measurements have shown that the Raman signals corresponding to Ge₂I₆ and I₂ begin to vanish at pressures between 0.5 to 1.7 GPa. researchgate.netscispace.com This disappearance of the product signals indicates that the equilibrium of the reaction is shifted back towards the reactant, GeI₄. Upon release of the pressure, the Raman signals for Ge₂I₆ and I₂ reappear, confirming the reversible nature of this process. researchgate.net

The proposed explanation for this phenomenon is that the application of high pressure reduces the intermolecular distances between the Ge₂I₆ and I₂ molecules in the solid lattice. researchgate.net This proximity facilitates the recombination of these molecules to reform GeI₄, as the system seeks to minimize its free energy under the stressed conditions. researchgate.net In contrast, when the decomposition is carried out in a solution such as cyclohexane, the pressure is unable to induce the reverse reaction because the diffusion of the product molecules in the liquid prevents them from being brought close enough together to recombine. researchgate.net

Electrochemical Reactivity

The electrochemical behavior of this compound, particularly in high-temperature molten salt media, is a critical aspect of its potential application in the electrowinning and electrodeposition of germanium.

While specific studies on the electroreduction of this compound in molten salts are not extensively detailed in the provided search context, the electrochemical behavior of other germanium halides, such as germanium tetrachloride (GeCl₄), in ionic liquids and molten salts can provide insights into the likely mechanisms. The electrodeposition of germanium from GeCl₄ in an ionic liquid has been shown to occur via a two-step reduction process. semi.ac.cn This involves the initial reduction of Ge(IV) to Ge(II), followed by the reduction of Ge(II) to elemental germanium (Ge). semi.ac.cn

Ge⁴⁺ + 2e⁻ → Ge²⁺

Ge²⁺ + 2e⁻ → Ge(s)

The specific potentials at which these reduction steps occur would be dependent on the composition of the molten salt, the temperature, and the concentration of GeI₄. The choice of molten salt is crucial as it serves as the electrolyte, providing a medium for ionic conduction and dissolving the germanium precursor.

The surface morphology of the deposited germanium is a critical factor that is influenced by various electrochemical parameters, including current density, deposition potential, temperature, and the composition of the electrolyte. Studies on the electrodeposition of germanium from other precursors in molten salts and ionic liquids have demonstrated that the morphology of the resulting germanium can be controlled to produce films, nanowires, and other micro/nanostructures. researchgate.netsemi.ac.cn

At elevated temperatures, which are typical for molten salt electrolysis, the deposition rates are generally higher due to increased diffusion rates of the electroactive species and faster electrochemical kinetics. researchgate.net Higher temperatures can also lead to improved film quality due to increased adatom mobility on the surface of the growing deposit. researchgate.net The morphology can range from smooth, dense films at lower overpotentials to more dendritic or porous structures at higher overpotentials. researchgate.net The concentration of GeI₄ in the molten salt would also play a significant role, with lower concentrations potentially favoring the growth of discrete nuclei, while higher concentrations could lead to the formation of continuous films. The nature of the substrate material also influences the initial stages of nucleation and growth, which in turn affects the final morphology of the germanium deposit.

Role in Catalysis and Organic Reactions of this compound

Applications as a Catalyst in Ester Hydrolysis

The role of this compound as a direct catalyst in ester hydrolysis is not extensively documented in publicly available scientific literature. While germanium compounds, such as germanium (IV) oxide, have been investigated as catalysts in the reverse reaction, esterification, their application to hydrolysis is less clear.

Ester hydrolysis is a fundamental organic reaction that breaks down an ester into a carboxylic acid and an alcohol. wikipedia.orgpsiberg.com This process is typically catalyzed by either an acid or a base. wikipedia.orgpsiberg.com In acid-catalyzed hydrolysis, a proton source protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comchemistrysteps.comyoutube.com This process is reversible, with the equilibrium position dependent on the concentrations of reactants and products. psiberg.comchemistrysteps.com Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. wikipedia.orgchemistrysteps.com

While Lewis acids can also catalyze ester hydrolysis, the specific catalytic activity of this compound for this purpose is not a well-established area of research. Further investigation would be required to determine its efficacy and potential mechanistic pathways in this context.

Catalysis in Alkyl Halide Synthesis

The use of this compound as a catalyst for the synthesis of alkyl halides is not a widely reported application in the field of organic chemistry. The synthesis of alkyl halides typically involves the conversion of alcohols, alkenes, or alkanes using various halogenating agents and, in some cases, catalysts. Common methods include the reaction of alcohols with hydrogen halides or other halogenating agents like thionyl chloride or phosphorus halides, and the addition of hydrogen halides to alkenes.

While there is research on the direct synthesis of organogermanium trihalides from the reaction of alkyl chlorides with germanium in the presence of a copper catalyst, this does not position this compound as a catalyst for general alkyl halide synthesis. The synthesis of alkyl iodides, in particular, often involves nucleophilic substitution reactions, such as the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide. The direct iodination of alkanes is generally not a favored process.

Given the available literature, this compound is more commonly associated with being a precursor for germanium-containing materials rather than a catalyst for the synthesis of alkyl halides.

Investigation of Germanium-Based Photoinitiators in Polymerization Systems

Germanium-based compounds, particularly acylgermanes, have emerged as a significant area of research for their application as photoinitiators in polymerization systems. These compounds have shown high efficiency as visible-light photoinitiators for radical polymerization. Upon exposure to light, Type I photoinitiators undergo a homolytic bond cleavage to produce reactive radical species that initiate the polymerization process.

Acylgermanes function as Type I photoinitiators, where the germanium-carbon bond in the C(O)-Ge moiety undergoes α-cleavage upon irradiation. This cleavage generates a germyl (B1233479) radical and a benzoyl radical, both of which can initiate polymerization. A key advantage of germanium-based photoinitiators is their lower toxicity compared to some traditional phosphorus-based photoinitiators, making them attractive for biomedical applications such as dental fillings and tissue engineering.

The absorption properties of these germanium-based photoinitiators can be tuned by modifying the functional groups on the aromatic rings, allowing for a shift in their absorption bands towards longer wavelengths. This is particularly beneficial for applications requiring the use of visible light sources, which are less damaging to biological materials. Research has explored a range of acylgermanes, from mono- to tetra-substituted derivatives, to optimize their photoinitiating capabilities. The development of straightforward synthetic methods for these compounds has further propelled their investigation and potential application in high-performance photochemically produced polymers.

Halogen-Atom Transfer (XAT) Processes in Germanium Radical Chemistry

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry for the generation of carbon-centered radicals. This process involves the abstraction of a halogen atom from an organic halide by a radical species. While traditional XAT reactions often relied on tin-based reagents, there is growing interest in developing alternative, less toxic systems.

In the context of germanium radical chemistry, organogermanium compounds have been explored for their potential in synthetic and catalytic applications. The reactivity of germanium-centered radicals and their involvement in XAT processes are areas of ongoing investigation. The strength of the germanium-halogen bond and the stability of the resulting germyl radical are key factors that influence the thermodynamics and kinetics of such transfer reactions.

Photochemical methods have become increasingly important for initiating XAT processes, offering mild and controlled reaction conditions. The generation of germyl radicals via photochemical pathways could enable their participation in XAT, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. While direct applications of this compound in XAT-mediated reactions are not extensively detailed, the broader field of germanium radical chemistry suggests the potential for such transformations. The development of novel germanium-based reagents and catalysts for XAT could provide valuable tools for synthetic organic chemists.

Reactions in Materials Formation

Metal Catalyst Passivation by this compound in Nanowire Growth

This compound plays a crucial role in the synthesis of germanium nanowires through the vapor-liquid-solid (VLS) growth mechanism, where it can be involved in processes that affect the metal catalyst. In a typical VLS synthesis of germanium nanowires, a metal nanoparticle, often gold, serves as a catalyst. A germanium-containing precursor gas, which can be generated from this compound, decomposes on the surface of the metal catalyst, forming a liquid alloy. As more germanium dissolves into the liquid alloy, it becomes supersaturated, leading to the precipitation of a solid germanium nanowire.

In a sealed-tube vapor transport process for growing germanium nanowires, a mixture of germanium and this compound can be used as the source material. At elevated temperatures, this compound can react with germanium to form germanium diiodide (GeI2) vapor. This GeI2 is then transported to a cooler region where it disproportionates on the substrate, often coated with gold catalyst particles, to form germanium and regenerate this compound. This process facilitates the continuous growth of the nanowires.

The interaction between the germanium precursor and the metal catalyst is critical. While the term "passivation" might imply a deactivation of the catalyst, in this context, the interaction is essential for the controlled growth of the nanowires. The this compound-based transport method allows for the delivery of germanium atoms to the catalyst surface in a controlled manner, influencing the morphology and crystalline quality of the resulting nanowires. The presence of iodine may also affect the surface chemistry of the catalyst and the growing nanowire, potentially influencing growth kinetics and preventing uncontrolled deposition on the nanowire sidewalls. This controlled interaction is a key aspect of utilizing this compound in the bottom-up fabrication of semiconductor nanomaterials.

Heterophase Interactions in Germanium Hydroxide Synthesis

The synthesis of germanium hydroxide (GeO(OH)₂) serves as a critical step in the production of functional materials based on germanium oxide. A controlled method for this synthesis has been developed utilizing the heterophase interaction between an ammonia (B1221849) solution and this compound. finechem-mirea.rudoaj.org This process is designed to produce germanium hydroxide with specific, advantageous physical properties.

The reaction mechanism involves the hydrolysis of this compound in an aqueous ammonia solution. The interface between the solid this compound and the aqueous solution is the primary site of reaction. This method yields a germanium hydroxide product that is easily filterable and possesses a relatively low water content. finechem-mirea.rudoaj.org The resulting compound is a precursor for germanium dioxide, a key material in various advanced applications.

Research findings indicate that the germanium hydroxide produced through this heterophase interaction has a consistent composition. Physical and chemical analyses, including thermal analysis, gravimetric analysis, X-ray diffraction analysis (XRDA), and IR-spectroscopy, have been used to characterize the product. finechem-mirea.rudoaj.org These studies confirm the formation of GeO(OH)₂ with a notable purity and composition.

Composition of Germanium Hydroxide Synthesized via Heterophase Interaction
ComponentContent (wt. %)Reference
Germanium Dioxide (GeO₂)~86% finechem-mirea.rudoaj.org
Water (H₂O)~14% finechem-mirea.rudoaj.org

Controlled Decomposition of this compound for Thin Film Deposition

The controlled decomposition of volatile precursors is a fundamental technique in the semiconductor industry for producing high-purity thin films, a process known as Chemical Vapor Deposition (CVD). While this compound is recognized as a precursor for the deposition of germanium-containing films, the scientific literature extensively details the use of other precursors, most notably germane (B1219785) (GeH₄). cityu.edu.hkstanford.edu

The general principle of CVD involves heating a substrate in a reactor chamber and introducing the precursor gas. The precursor decomposes at the hot surface, depositing a thin film of the desired material. For germanium thin films, process parameters such as deposition temperature and pressure are critical in determining the film's properties, including its crystallinity and grain size. cityu.edu.hk Research on germane-based deposition shows that polycrystalline germanium films can be formed at temperatures between 250°C and 350°C and pressures ranging from 300 to 600 mTorr. cityu.edu.hk

For this compound, the decomposition would similarly proceed through the thermal breaking of the Ge-I bonds to deposit elemental germanium. The relatively lower thermal stability of the Ge-I bond compared to Ge-H bonds suggests that decomposition could potentially occur at different temperature regimes. However, detailed studies specifying the optimal conditions—such as temperature, pressure, and carrier gas—and the resulting film characteristics for the CVD process using this compound are not as prevalent in the available research, which has largely focused on germane due to its efficiency and the high quality of the resulting films. stanford.edu

Comparison of Common Germanium CVD Precursors
PrecursorChemical FormulaTypical Deposition Temperature Range (°C)Notes
GermaneGeH₄250 - 450Most common precursor; low-temperature deposition possible. cityu.edu.hkstanford.edu
Germanium TetrachlorideGeCl₄600 - 900Used for higher-temperature processes.
This compoundGeI₄Not specified in resultsA potential precursor, but detailed process data is less common.

Thermodynamic and Computational Studies on Germanium Tetraiodide

Thermochemical Properties and Enthalpies of Formation (ΔHfo)

The enthalpy of formation is a critical thermodynamic quantity that defines the stability of a compound. For germanium tetraiodide, this value has been determined through various experimental and assessment techniques.

The foundational experimental values for the standard enthalpy of formation (ΔHfo) of this compound were established through calorimetric measurements. csic.es Evans and Richards conducted the initial determinations by measuring the heats of hydrolysis of solid this compound (GeI4). csic.es Their work provided an essential benchmark for the thermochemistry of germanium halides.

Subsequent studies and compilations have refined this value. Calorimetric studies, such as low-temperature adiabatic calorimetry and mixing calorimetry, have been employed to measure the heat capacity and enthalpy of fusion of crystalline GeI4. pleiades.online One of the more recent and frequently cited values for the standard enthalpy of formation of solid GeI4 is -68.2 kJ mol-1, as reported by Zelenina et al. csic.es

Select Experimental Enthalpy of Formation Values for GeI₄(s)
SourceΔHfo (kJ mol⁻¹)Method
Evans and Richards (1952)-56.9 (NBS quoted value)Hydrolysis Calorimetry
Gurvich et al. (Compilation)-64.0 ± 5.4Data Assessment
Zelenina et al. (2003)-68.2Equilibria Assessment

The thermodynamic properties of this compound are intrinsically linked to the equilibria within the germanium-iodine system. Studies of these equilibria provide an alternative route to determine thermochemical data. These assessments typically involve manometric and analytical measurements of the temperature dependencies of equilibria between the solid and gas phases. csic.es

Key reactions studied in this system include the dissociation of gaseous GeI4 and the reaction of GeI4 gas with solid germanium to form germanium diiodide (GeI2). csic.esibm.com

Reaction 1: Ge(s) + GeI₄(g) ⇌ 2GeI₂(g)

Reaction 2: GeI₄(g) ⇌ Ge(s) + 2I₂(g)

By measuring the dependence of the total pressure on temperature in a closed system, researchers can determine the equilibrium constants for these reactions. ibm.com This data, in turn, allows for the calculation of thermodynamic quantities like the enthalpy of formation. For instance, Hillel et al. conducted a thermodynamic study and assessment of the Ge-I system, which contributed to the available thermochemical data for GeI4. csic.es

Quantum Chemical and Ab Initio Calculations

Alongside experimental methods, theoretical calculations have become indispensable for determining and validating the thermochemical properties of molecules.

Quantum chemical calculations offer a powerful tool for predicting the enthalpies of formation of molecules like this compound from first principles. These ab initio methods solve the electronic Schrödinger equation to determine the energy of a molecule, from which thermochemical data can be derived. kpfu.ru

Recent high-level calculations have provided theoretical values for the enthalpy of formation of GeI4 that are in close agreement with experimental findings. For example, a calculation using the DLPNO-CCSD(T) method yielded a value of -61.9 kJ mol-1 for the enthalpy of formation of GeI4. csic.es This agreement between theory and experiment lends confidence to both the computational methods and the experimental results.

High-level composite quantum chemical methods, such as the Gaussian-n (Gn) theories, are designed to achieve high accuracy in thermochemical predictions. ccu.edu.tw Gaussian-4 (G4) theory, for instance, is a complex procedure involving a sequence of calculations to approximate the exact electronic energy of a molecule. ccu.edu.tw

The domain-based local pair natural orbital coupled-cluster (DLPNO-CCSD(T)) method is another state-of-the-art approach. google.comfaccts.de Often referred to as the "gold standard" of quantum chemistry, the CCSD(T) method provides excellent accuracy for molecular energies. google.com The DLPNO approximation significantly reduces the computational cost, allowing this high level of theory to be applied to larger and more complex systems, including germanium compounds. faccts.degoogle.com These methods have been successfully applied to calculate the enthalpy of formation for GeI4 and other germanium-containing molecules, providing valuable data that complements experimental measurements. csic.es

Comparison of Experimental and Theoretical ΔHfo for GeI₄(s)
MethodΔHfo (kJ mol⁻¹)Reference
Experimental (Recent Assessment)-68.2Zelenina et al. (2003)
Theoretical (DLPNO-CCSD(T))-61.9Minenkov et al. (2017)

Computational Modeling of Reaction Pathways and Equilibria

Computational modeling extends beyond the calculation of static properties to the simulation of dynamic processes, such as chemical reactions and equilibria. For systems involving this compound, thermodynamic analysis based on the method of equilibrium constants is used to model heterogeneous chemical equilibria. inoe.ro

For example, the equilibrium in the GeI4–S system has been modeled to determine the degree of conversion of this compound into germanium disulfide. inoe.ro Such models are crucial for optimizing the synthesis of materials like chalcoiodide glasses. The calculations showed that at 500°C, the conversion degree of GeI4 to germanium disulfide is approximately 26%, with the vapor phase primarily composed of iodine and this compound. inoe.ro Furthermore, quantum chemical calculations in a cluster approximation have been used to identify energetically favorable associated species in complex systems like Ge-S-I, which is a key input for reliable thermodynamic modeling. researchgate.net

Thermodynamic Modeling of Purification Reactions in Germanium-Containing Glass Preparation

Thermodynamic modeling is a crucial tool for optimizing the preparation of high-purity glasses containing germanium. By minimizing thermodynamic potentials, researchers can predict the behavior of complex chemical systems at various temperatures and develop effective purification strategies. This approach has been successfully applied to systems such as GeTe-GeO₂-GeI₄ and Ga₂Te₃-Ga₂O₃-GaI₃ to remove oxygen impurities, which are detrimental to the optical properties of chalcogenide glasses. researchgate.net

In one such study, thermodynamic modeling was performed over a temperature range of 200–900°C. researchgate.net The modeling demonstrated the effectiveness of using a chemical transport method for the purification of telluride-based glasses. researchgate.net For instance, in the GeTe-GeO₂-GeI₄ system, the model helps to understand the reactions that lead to the removal of oxygen, which is a significant impurity. researchgate.net This theoretical work has guided the development of techniques that include the synthesis of a glassy alloy, its thermal decomposition, and the subsequent loading of nonvolatile components via chemical transport with an iodide agent. researchgate.net This methodology has proven successful in producing ultrapure Ga-Ge-Te glass with oxygen impurity levels reduced to as low as 1 part-per-billion (wt). researchgate.net

Similarly, thermodynamic analysis has been applied to the GeI₄–S and GeI₄–Se systems to understand the heterogeneous chemical equilibria involved in the synthesis of chalcoiodide glasses. inoe.roinoe.ro By calculating equilibrium constants, researchers can predict the degree of conversion of this compound into germanium sulfides or selenides. inoe.ro These models are essential for determining the optimal conditions for preparing glasses of a specific composition and with desired physicochemical properties. inoe.ro

Research Findings on this compound Conversion:

Thermodynamic analysis of the GeI₄–S system reveals the distribution of components between equilibrium phases and the extent of the conversion reaction. The calculations show that at 500°C, the conversion of this compound to germanium disulfide is limited. inoe.ro

SystemTemperature (°C)Total Pressure (atm)GeI₄ Conversion Degree (%)
GeI₄–S2000.032
GeI₄–S5007.326
GeI₄–Se5002.611

This table presents the calculated total pressure and the degree of conversion of this compound in reactions with Sulfur and Selenium at different temperatures, based on thermodynamic modeling. inoe.ro

Vapor Pressure Measurements and Analysis for Multicomponent Systems Involving this compound

Vapor pressure measurements are fundamental for understanding and controlling the processes involved in the synthesis and purification of materials, including multicomponent glass systems involving this compound. The static method using a membrane null-manometer is a common technique for measuring saturation vapor pressure in these systems. inoe.roresearchgate.net This method has been employed to study the vapor pressure in the GeI₄–S system over a temperature range of 150–300°C. inoe.roinoe.ro

The experimental data from these measurements are crucial for the thermodynamic analysis of the system. For the GeI₄-S system, vapor pressure measurements were conducted with a specific molar ratio of components and a defined specific volume of the reaction chamber. inoe.ro The analysis of this data, in terms of conditionally equilibrium states, allows for the determination of the degree of GeI₄ conversion and the temperature-dependent compositions of the condensed and vapor phases. researchgate.net

A consistent thermodynamic data set derived from these measurements is essential for optimizing the preparation of Ge-S-I glasses. researchgate.net The reliability of the thermodynamic model is enhanced by representing the condensed phase using an associated solution approximation and by incorporating data for various vapor species obtained from quantum chemical calculations. researchgate.net

Experimental Details of Vapor Pressure Measurement in the GeI₄–S System:

ParameterValue
MethodStatic method with membrane null-manometer inoe.ro
Temperature Range150-300 °C inoe.ro
Molar Ratio (GeI₄:S)1:2.6 inoe.ro
Specific Volume of Reaction Chamber10.41 mg/cm³ inoe.ro
Pressure Measurement Error2-6 mm Hg inoe.ro
Temperature Measurement Accuracy± 1 °C inoe.ro

This table outlines the specific experimental conditions used for measuring the equilibrium vapor pressure in the this compound-Sulfur system. inoe.ro

The results from these studies indicate that in the GeI₄–S system, the vapor phase between 200–500°C is primarily composed of iodine and this compound. inoe.ro Such detailed analysis of vapor pressure in multicomponent systems provides the foundational data needed to control the synthesis of high-purity materials for advanced applications. researchgate.net

Advanced Applications and Emerging Research Directions

Optoelectronic Devices and Components: Harnessing Light with Germanium Tetraiodide

The field of optoelectronics, which involves the interaction of light with electronic materials, has significantly benefited from the use of this compound as a precursor for fabricating key components.

Germanium Semiconductors and Photodetectors from this compound Precursors

This compound serves as an effective precursor for the synthesis of germanium-based semiconductors, including nanocrystals and quantum dots, which are fundamental to various optoelectronic applications. A notable microwave-assisted colloidal synthesis method utilizes GeI₄ to produce single-crystalline germanium nanocrystals. This process involves the reaction of oleylamine (B85491) with this compound, resulting in highly crystalline nanoparticles. These nanocrystals are of significant interest for their potential use in near-infrared detectors and photovoltaics.

Germanium quantum dots (Ge QDs) exhibit quantum confinement effects that enhance photodetection across a broad spectral range, from visible to near-infrared wavelengths. brown.edu These photodetectors offer several advantages over traditional silicon-based detectors, including high internal quantum efficiency, a broad wavelength response, low noise, and fast response times. brown.edu The synthesis of Ge QDs can be achieved through various methods, and the choice of precursor is crucial. While not always the direct precursor in all fabrication methods, the use of germanium halides like GeI₄ in solution-phase synthesis demonstrates a viable route to producing these advanced photodetector materials.

Enhancement of Efficiency in Solar Cells and Optoelectronic Devices

In the quest for more efficient solar energy conversion, germanium has been investigated as a component in perovskite solar cells. The addition of germanium to formamidinium cesium lead triiodide perovskite crystals has been shown to stabilize the photoactive α-phase and suppress the formation of the undesirable δ-phase. mdpi.com This stabilization leads to higher conversion efficiencies. For instance, a device with a 12.5% addition of germanium achieved a conversion efficiency of 6.05%. mdpi.com

Furthermore, the incorporation of germanium nanoparticles into the electron transporting layer of perovskite solar cells has been demonstrated to improve device performance. bangor.ac.ukbangor.ac.uk This enhancement is attributed to improved crystallinity and morphology of the perovskite film, as well as better interfacial properties between the perovskite and the electron transport layer. bangor.ac.uk The use of germanium iodide perovskites as absorber materials is also a promising avenue for developing low-toxicity and stable photovoltaic applications. nih.gov

ParameterValueReference
Highest Conversion Efficiency with Ge Addition6.05% mdpi.com
Optimized Perovskite Layer Thickness1200 nm nih.gov
Power Conversion Efficiency with GeS Doping17.46% spectroscopyonline.com

Role in Light-Emitting Diodes (LEDs)

While silicon and germanium are not traditionally used for visible light-emitting diodes (LEDs) due to their indirect bandgap, which leads to heat generation rather than light emission, research is exploring ways to engineer their properties for light emission. Germanium's compatibility with existing silicon-based manufacturing processes makes it an attractive material for developing cost-effective LEDs. waferworld.com

Recent advancements have focused on creating highly luminescent germanium-lead perovskite materials by partially substituting lead with germanium. This approach has led to the demonstration of Ge-Pb perovskite LEDs with external quantum efficiencies of up to 13.1% at high brightness. Although this particular study utilized germanium bromide (GeBr₂) as a precursor, it highlights the potential of germanium halides, including GeI₄, in the fabrication of next-generation, eco-friendly light-emitting technologies. The engineering of the germanium bandgap through methods like applying tensile stress also opens possibilities for developing efficient germanium-based LEDs.

Monolithic Fiber-Optic Receivers Utilizing Germanium-Derived Materials

Monolithic integration of photodetectors with readout circuitry on a single chip is crucial for high-speed and low-cost fiber-optic communication systems. Germanium is a key material for fabricating photodetectors operating at the telecommunication wavelengths of 1.3 μm and 1.55 μm, where silicon is transparent. While direct evidence of this compound's use in fabricating these receivers is not prevalent in the provided search results, the synthesis of high-quality germanium materials from precursors like GeI₄ is fundamental to the performance of such integrated devices. The development of germanium-on-insulator (GOI) platforms has enabled the fabrication of high-performance photodetectors and other photonic devices, paving the way for fully integrated electronic-photonic circuits.

Advanced Electronic Materials

The demand for higher performance and greater sensitivity in electronic components and detectors has driven research into advanced materials, with high-purity germanium playing a pivotal role.

High-Purity Germanium Crystals for High-Performance Electronic Components and Radiation Detectors

High-purity germanium (HPGe) is the material of choice for fabricating highly sensitive radiation detectors, particularly for gamma-ray spectroscopy. ortec-online.comortec-online.com These detectors offer significantly better energy resolution compared to other materials like sodium iodide. ortec-online.com The production of HPGe crystals requires starting materials of exceptional purity, and various refining techniques are employed to achieve this.

While the direct synthesis of HPGe crystals from this compound is not the standard industrial method, the purification of germanium is a critical step where various chemical compounds of germanium are utilized. The Czochralski method is a common technique for growing large, single crystals of HPGe. spectroscopyonline.com The stringent purity requirements for detector-grade germanium necessitate meticulous control over all starting materials and the growth environment. The development of fabrication procedures for HPGe detectors with segmented amorphous semiconductor electrical contacts further enhances their capabilities, allowing for position-sensitive detection of radiation. arxiv.org

PropertyDescription
Material High-Purity Germanium (HPGe)
Primary Application High-resolution gamma-ray and X-ray spectroscopy
Key Advantage Superior energy resolution compared to other detector materials
Crystal Growth Method Czochralski method
Detector Structure Often a p-i-n diode structure

Germanium-Based Nanostructures in High-Performance Transistors

Germanium nanostructures are highly sought after for next-generation high-performance transistors due to germanium's intrinsically high carrier mobility compared to silicon. While many synthesis routes for these nanostructures exist, the use of this compound as a precursor is an area of active research. The quality and properties of the synthesized nanostructures, such as crystallinity and surface characteristics, are paramount for their application in field-effect transistors (FETs).

Recent research has demonstrated the fabrication of high-performance FETs using germanium nanowires (GeNWs) and Ge/Si core/shell nanowire heterostructures. These devices exhibit impressive performance metrics, including high transconductance and on-currents, which are critical for high-speed and low-power electronics. For instance, Ge/Si core/shell nanowire FETs have shown scaled transconductance and on-current values significantly exceeding those of state-of-the-art silicon MOSFETs researchgate.net. While the direct fabrication of these specific high-performance transistors using this compound as the primary precursor is not extensively documented in the reviewed literature, the fundamental properties of GeI₄-derived nanostructures suggest their potential in such applications. The ability to produce highly crystalline germanium nanocrystals from GeI₄ indicates that this precursor can yield materials with the necessary electronic quality for transistor applications acs.orgescholarship.org.

The performance of germanium-based transistors is often influenced by factors such as the quality of the dielectric interface and the presence of surface states. Research into GeNW FETs has highlighted the importance of surface passivation to mitigate these issues and enhance device performance stanford.edu. The synthesis of GeNWs using various chemical vapor deposition (CVD) methods has been a primary focus, with precursors like germane (B1219785) (GeH₄) being commonly used stanford.eduias.ac.innih.gov. The unique reactivity of this compound could offer alternative pathways to control surface chemistry during growth, potentially leading to improved device characteristics.

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Quantum Confinement Effects in Germanium Nanocrystals Synthesized from this compound

This compound has proven to be a valuable precursor for the synthesis of germanium nanocrystals (Ge NCs) that exhibit significant quantum confinement effects. The large exciton Bohr radius of germanium (approximately 24 nm) means that quantum confinement can be observed in relatively large nanocrystals, making their synthesis and characterization more accessible acs.orgnih.gov.

A two-step microwave-assisted colloidal synthesis using GeI₄ in oleylamine has been shown to produce monodisperse Ge NCs with high crystallinity acs.orgescholarship.orgmpg.de. The size of these nanocrystals can be controlled, which in turn allows for the tuning of their optical and electronic properties due to quantum confinement. As the size of the Ge NCs decreases, their bandgap energy increases, leading to a blue shift in their absorption and emission spectra mpg.deresearchgate.net. This size-dependent bandgap is a hallmark of quantum confinement.

PrecursorSynthesis MethodNanocrystal Size (nm)Observed Bandgap (eV)
GeI₄/GeI₂ mixturesColloidal Reduction2.3 - 11.31.6 - 0.70
GeI₄Microwave-Assisted10.2 ± 2.21Decreased compared to GeI₂ derived NCs of similar size
GeI₄Microwave-Assisted18.1 ± 1.780.67 ± 0.02

This table presents data on the bandgap of Germanium nanocrystals synthesized using this compound, demonstrating the tunability through size control.

Carrier Mobility and Bandgap Tuning in Germanium Nanostructures

The ability to tune the carrier mobility and bandgap of germanium nanostructures is crucial for their application in electronic and optoelectronic devices. This compound plays a role in the synthesis of nanostructures where these properties can be engineered.

Carrier Mobility: The intrinsic carrier mobility of germanium is already significantly higher than that of silicon tu-dresden.de. In nanostructures, this mobility can be further enhanced through strain engineering. Applying tensile strain to germanium nanostructures can lead to a giant enhancement of n-type carrier mobility, potentially hundreds of times that of unstrained germanium and over a thousand times that of silicon acs.org. While specific studies on the carrier mobility of Ge nanostructures directly synthesized from GeI₄ are limited, the high crystallinity of Ge NCs produced from this precursor suggests they would possess favorable transport properties acs.orgescholarship.org. Highly crystalline nanostructures with well-defined surfaces are expected to have fewer defects that can act as scattering centers for charge carriers, thus promoting higher mobility.

Bandgap Tuning: The bandgap of germanium nanostructures can be tuned through two primary mechanisms: quantum confinement and strain. As discussed in the previous section, quantum confinement in Ge NCs synthesized from GeI₄ allows for the bandgap to be increased by decreasing the nanocrystal size mpg.deresearchgate.net. This tunability is critical for optoelectronic applications where specific wavelengths of light absorption or emission are required.

Furthermore, strain provides another powerful tool for bandgap engineering. For instance, biaxial compressive strain in germanium epilayers can narrow the bandgap. Conversely, tensile strain, which can be achieved in nanoscale structures, can transform germanium from an indirect to a direct bandgap semiconductor, making it suitable for light-emitting applications acs.org. The synthesis of strained germanium nanostructures often involves heteroepitaxy, and while not directly demonstrated with GeI₄ in the reviewed literature, the versatility of this precursor could potentially be exploited in chemical vapor deposition processes to create strained nanostructures.

Individually Gated Nanojunctions for Energy Efficiency and Polarity Control in Germanium Nanowire Transistors

A significant challenge in germanium-based transistors is the high off-state leakage current due to germanium's narrow bandgap. An innovative solution to this problem is the use of individually gated nanojunctions in a reconfigurable field-effect transistor (RFET) architecture. This design allows for dynamic control over the transistor's polarity (n-type or p-type) and significantly suppresses leakage currents, thereby improving energy efficiency.

In a GeNW RFET, multiple independent gates are used to control the energy barrier within the channel. This allows for the selective blocking of either electrons or holes, effectively turning the transistor off with minimal leakage. Furthermore, by appropriately biasing the gates, the same device can be configured to operate as either an n-FET or a p-FET, offering unprecedented flexibility in circuit design. A predictive model for a 14nm germanium nanowire RFET suggests a 64% reduction in inverter delay compared to a silicon-based equivalent, highlighting the performance benefits of this technology.

While the synthesis of the specific germanium nanowires used in these advanced transistor architectures has not been explicitly linked to the use of this compound in the available research, the fundamental ability to produce high-quality germanium nanostructures from GeI₄ makes it a candidate precursor for future fabrication processes of such devices. The control over nanostructure morphology afforded by GeI₄ could be beneficial in creating the precise geometries required for these multi-gated transistors.

Materials Science and Nanotechnology Innovations

This compound is not only a precursor for creating nanostructures with interesting electronic properties but also a versatile tool for innovating in materials science and nanotechnology through the controlled synthesis of diverse and self-assembled nanostructures.

Building Blocks for Diverse Germanium Nanostructures

The chemical reactivity of this compound allows it to serve as a versatile building block for a variety of germanium-based nanostructures beyond simple nanowires or nanocrystals. A notable example is its role in transforming the growth of germanium nanowires into germanium-silicon oxide nanotubes acs.orgresearchgate.net.

In a typical vapor-liquid-solid (VLS) synthesis of germanium nanowires on a silicon substrate, the introduction of GeI₄ as an additional precursor fundamentally alters the growth mechanism. It is proposed that GeI₄ passivates the metal catalyst (e.g., gold), preventing the supersaturation required for catalytic tip growth of nanowires. This passivation impedes the incorporation of germanium into the catalyst. Instead, the catalyst rim becomes the active site for the nucleation of both silicon and germanium, leading to a root-growth process that forms germanium-silicon oxide nanotubes acs.orgresearchgate.net. This demonstrates the ability of GeI₄ to direct the synthesis towards more complex, hollow nanostructures.

This control over morphology is a significant innovation, as tubular nanostructures have a wide range of potential applications, from drug delivery to templates for other nanomaterials. The use of GeI₄ as a chemical switch to change the dimensionality and composition of the resulting nanostructure highlights its importance as a tool for the rational design of novel nanomaterials.

Self-Assembled Germanium Nanostructures

Self-assembly is a powerful bottom-up approach for the fabrication of complex nanostructures. This compound has been shown to influence the self-assembly process of germanium nanostructures, leading to the formation of ordered arrays and unique morphologies.

The same process that leads to the formation of germanium-silicon oxide nanotubes is an example of how GeI₄ can direct a self-assembly process acs.orgresearchgate.net. The passivation of the catalyst by GeI₄ and the subsequent change in the growth mechanism is a form of controlled self-assembly where the final structure is determined by the chemical environment.

While the broader field of self-assembled germanium nanostructures includes various techniques such as the Stranski-Krastanov growth of quantum dots, the specific role of GeI₄ is an area of ongoing research. The ability of GeI₄ to modify surfaces and influence nucleation and growth processes suggests its potential for wider application in directing the self-assembly of germanium nanostructures on various substrates. This could lead to the fabrication of ordered arrays of quantum dots or nanowires with specific orientations and spacings, which are highly desirable for applications in nanoelectronics and photonics.

Colloidal Germanium Nanocrystals for Photovoltaics and Near-Infrared Detectors

This compound (GeI₄) serves as a key precursor in the synthesis of colloidal germanium (Ge) nanocrystals, which are of significant interest for applications in photovoltaics and near-infrared (NIR) detectors. The properties of these nanocrystals, such as size, crystallinity, and optical bandgap, can be controlled through the synthesis process, making GeI₄ a versatile starting material.

A notable method for producing high-quality Ge nanocrystals is the two-step microwave-assisted reduction of this compound in oleylamine. This process yields monodispersed, single-crystal Ge nanocrystals. Research has demonstrated that nanocrystals synthesized from GeI₄ exhibit higher crystallinity compared to those produced from Germanium(II) iodide (GeI₂). This improved crystallinity affects the optoelectronic properties of the material. For instance, thin films made from Ge nanocrystals derived from GeI₄ show a decreased optical bandgap and less disorder, which are advantageous for photovoltaic and detector applications. bohrium.com

The synthesis route allows for control over nanocrystal size; for example, a two-step microwave-assisted method has been used to prepare monodispersed Ge nanocrystals with an average size of 18.9 ± 1.84 nm from a GeI₄ precursor. bohrium.comwikipedia.org The optoelectronic properties of thin films prepared from these nanocrystals have been compared with those made from GeI₂-reduced nanocrystals, showing that the GeI₄-derived materials possess higher crystallinity and improved electrical conductivity. bohrium.com

Interactive Table: Comparison of Germanium Nanocrystals from GeI₄ and GeI₂ Precursors

Property Ge NCs from GeI₄ (Two-Step Method) Ge NCs from GeI₂ Reference
Average Size 10.2 ± 2.21 nm and 18.1 ± 1.78 nm 9.76 ± 1.98 nm bohrium.com
Crystallinity High, single-crystal nature Lower bohrium.comwikipedia.org
Optical Bandgap Decreased Higher bohrium.com
Disorder (Urbach Energy) Less disorder in larger NCs Higher bohrium.com

| Electrical Conductivity | Better | Lower | bohrium.com |

Development of New Materials with Tailored Electronic and Optical Properties

This compound is a precursor for creating new materials with specifically engineered electronic and optical properties. The synthesis of germanium-based nanocrystals and thin films from GeI₄ allows for the tuning of these properties, which is crucial for advanced electronic and optoelectronic devices.

The optical properties of germanium nanocrystals are influenced by their size and surface chemistry. dokumen.pub By using GeI₄ as a precursor, it is possible to produce highly crystalline nanocrystals, which in turn affects their optical bandgap. bohrium.com This control over the fundamental properties of the material opens up possibilities for its use in devices like solar cells, photodetectors, and lithium-ion batteries. dokumen.pub

For example, the choice of a Ge(IV) halide precursor like GeI₄ over a Ge(II) precursor directly impacts the resulting nanocrystals' optoelectronic characteristics. The higher crystallinity achieved with GeI₄ leads to a narrower bandgap, a desirable feature for absorbing a broader range of the solar spectrum in photovoltaic applications. bohrium.com Furthermore, research into germanium chalcogenides, such as GeTe, demonstrates how doping and alloying can tailor material properties for applications like phase-change memory. While not always directly synthesized from GeI₄ in all studies, these germanium-based materials exemplify the principle of tailoring properties, and GeI₄ remains a viable germanium source for such materials.

Preparation of Chalcogenide Glasses (e.g., Ge-Sb-Se-I system)

This compound is a vital component in the synthesis of certain chalcogenide glasses, which are valued for their transparency in the infrared (IR) region of the electromagnetic spectrum. These glasses are critical for applications in thermal imaging, optical fibers for IR radiation, and other mid-IR technologies.

Specifically, GeI₄ is used in the preparation of glasses within the Ge-Sb-Se-I system. The synthesis process involves reacting this compound and antimony triiodide with selenium. nih.gov This method can be designed to selectively remove excess iodine from the glass-forming melt, which helps in purifying the final product. The resulting glasses are characterized by high transparency in the 2–10 μm spectral range. nih.gov In highly purified examples of these glasses, the content of impurities such as hydrogen, silicon, and transition metals can be significantly reduced. nih.gov

The introduction of iodine, via precursors like GeI₄, into chalcogenide glass systems can enhance their glass-forming ability and improve optical properties.

Bio-related and Interdisciplinary Applications

Precursor in Organometallic Compound Synthesis for Drug Development and Medicinal Chemistry

In the field of medicinal chemistry, this compound can serve as a precursor for the synthesis of organogermanium compounds, which are being explored for their therapeutic potential. Organogermanium compounds are of interest due to their inherent low toxicity and a broad spectrum of bioactivity.

The synthesis of many organogermanium(IV) compounds is achieved through the alkylation of germanium halides. wikipedia.org This general synthetic pathway allows for the formation of stable carbon-germanium (C-Ge) bonds. Grignard reagents or organolithium compounds are typically reacted with germanium halides, such as germanium tetrachloride, to produce tetraalkylgermanes. wikipedia.org this compound, as a germanium(IV) halide, fits within this class of precursors and can be used to synthesize various organogermanium structures.

While research has explored a variety of organogermanium compounds for drug discovery, including those with antitumor activities, the specific pathways often start from more common halides like germanium tetrachloride. However, the underlying chemical principle of using a germanium halide as an electrophilic germanium source for reaction with nucleophilic carbon species is applicable to this compound. This makes it a potential starting material for creating novel organogermanium drug candidates.

Utilization in Proteomics Research as a Biochemical or Intermediate

There is currently insufficient scientific literature available to detail the specific utilization of this compound as a biochemical or intermediate in the field of proteomics research.

Future Research Directions and Challenges

Advancements in Controlled Synthesis and Morphology Control of Germanium Tetraiodide-Derived Materials

A primary challenge in the field is the precise control over the synthesis of materials derived from this compound. While GeI₄ is a key precursor for producing germanium-based materials, achieving consistent control over the size, shape, and crystallinity of the resulting nanostructures is an ongoing area of research. Future research will focus on developing more sophisticated synthesis protocols.

Key research directions include:

Refining Bottom-Up Methodologies: Techniques like chemical vapor deposition (CVD), thermal evaporation, and solution-phase synthesis are commonly used to create one-dimensional nanostructures like germanium nanowires (GeNWs). Future work will aim to fine-tune precursor delivery, temperature gradients, and catalyst interactions to gain more precise control over nanowire diameter, length, and crystal orientation.

Morphology Control: The production of high-quality germanium nanoparticles (Ge NPs) with controlled morphologies in a single-step reaction remains a significant challenge. Researchers are exploring how different solvents, precursor concentrations (including organogermanium halides), and reducing agents can influence whether the resulting nanoparticles are crystalline or amorphous. For instance, the temperature of an additional sintering process has been shown to control the morphology and size of Ge nanoparticles produced by spark discharge.

Novel Precursor Systems: While GeI₄ is a valuable precursor, its reactivity can sometimes be difficult to manage. Research into modified germanium iodide precursors or the use of additives during synthesis could offer new ways to control reaction kinetics and, consequently, the morphology of the final material. The introduction of GeI₄ into a conventional furnace system for producing GeNWs has been shown to result in tubular structures of germanium-silicon (GeSi) oxide instead, demonstrating how it can fundamentally alter the final morphology.

In-depth Understanding of Complex Growth Mechanisms

A deeper, more fundamental understanding of the growth mechanisms governing the formation of materials from GeI₄ is crucial for advancing controlled synthesis. While models like the vapor-liquid-solid (VLS) mechanism are well-established for nanowire growth, the specific role of the this compound precursor within these frameworks requires further investigation.

Future research will likely involve:

Probing VLS and VSS Mechanisms: For GeNW growth, understanding the thermodynamics and kinetics of the Au/Ge eutectic system is key to controlling the growth rate and morphology. Future studies will need to investigate how GeI₄ decomposition and germanium incorporation into the catalyst seed influence these processes. Derivatives of the VLS mechanism, such as vapor-solid-solid (VSS), solution-liquid-solid (SLS), and supercritical fluid-liquid-solid (SFLS), also warrant deeper exploration for GeI₄-based systems.

Investigating Alternative Mechanisms: Beyond catalyst-driven growth, other mechanisms like oxide-assisted growth (OAG) and vapor-solid (VS) growth are being explored. Research is needed to understand how GeI₄ can be utilized in these paradigms, which could offer pathways to nanowires with very narrow diameters.

Modeling Nucleation and Growth: For nanoparticle synthesis, extending phase transformation theories like the Johnson-Mehl-Avrami-Kologoromov model can help in understanding the switch from atomic-attachment-limited to surface diffusion-limited kinetics during island growth. Applying such models to systems using GeI₄ as a precursor will provide valuable insights into controlling particle size and distribution.

Exploration of Novel Reactivity and Functionalization Pathways for this compound

This compound is a reactive compound, and exploring its full chemical potential is a promising area for future research. This includes discovering new reactions and developing methods to modify the surfaces of GeI₄-derived materials to impart new functionalities.

Key areas for exploration are:

Organogermanium Chemistry: GeI₄ can be used as a reagent in the preparation of organogermanium compounds. For example, it reacts with tetraalkyl tin to form dialkyltin diiodide and dialkylgermanium diiodide. Further exploration of its reactions with various organic and organometallic reagents could lead to novel materials with tailored electronic and optical properties.

Surface Functionalization: The ability to chemically modify the surface of germanium is critical for its integration into electronic devices and sensors. While much of the research has focused on elemental germanium surfaces, these findings can be extended to materials synthesized from GeI₄. Wet chemical methods like hydrogermylation, Grignard reactions, and the formation of self-assembled monolayers (SAMs) using alkanethiols are promising routes for passivating the surface, preventing oxidation, and attaching functional molecules. Future work should focus on adapting these techniques specifically for nanostructures derived from GeI₄.

Formation of Complex Structures: GeI₄ has been shown to react with other elements and compounds at high temperatures to produce complex inorganic structures, such as GeSI₂ and Ge₂S₃I₂. Investigating its reactivity with a wider range of elements and clusters could lead to the discovery of new materials with unique properties.

Integration of this compound-Derived Materials into Advanced Device Architectures

A major goal of synthesizing materials from this compound is their eventual integration into functional devices. Germanium's high charge carrier mobility and compatibility with silicon-based technology make it an attractive material for next-generation electronics and optoelectronics. GeI₄ serves as a crucial precursor for creating the high-purity germanium layers and nanostructures needed for these applications.

Future challenges and opportunities in this area include:

High-Performance Electronics: Germanium is a candidate to replace or supplement silicon in microelectronic devices due to its superior carrier mobility. Materials derived from GeI₄, such as GeNWs, are potential building blocks for high-speed transistors and integrated circuits. Research will focus on developing reliable methods to position, contact, and integrate these nanostructures into complex device architectures.

Optoelectronic and Photonic Devices: Germanium's ability to absorb and emit light efficiently makes it suitable for optoelectronic applications like infrared detectors, lasers, and solar cells. GeI₄ can be used in the production of germanium thin films and Ge-Sn alloys, which are being explored for on-chip data communication technologies. The challenge lies in controlling the material properties during synthesis from GeI₄ to optimize performance for specific wavelengths and applications.

Sensor Applications: The functionalization of germanium surfaces opens the door to its use in chemical and biological sensors. Nanomaterials derived from GeI₄ offer a high surface-area-to-volume ratio, which is advantageous for sensing applications. Future research will involve developing selective functionalization schemes for these nanomaterials and integrating them into sensor platforms.

Leveraging Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational methods, including artificial intelligence (AI) and machine learning, are becoming indispensable tools in materials science. These approaches can accelerate the discovery of new materials and the optimization of synthetic processes, reducing the need for extensive trial-and-error experimentation.

Future applications in the context of this compound include:

Predicting Material Properties: Computational tools can be used to predict the electronic, optical, and mechanical properties of novel materials derived from GeI₄. By simulating the structure of new organogermanium compounds or complex inorganic crystals, researchers can screen for candidates with desirable characteristics before attempting their synthesis.

Modeling Reaction Pathways: Density functional theory (DFT) and other computational chemistry methods can provide insights into reaction mechanisms. These models can be used to understand the decomposition of GeI₄, the energetics of surface reactions during functionalization, and the dynamics of nanowire growth. This knowledge can then be used to optimize reaction conditions to achieve desired outcomes.

AI-Driven Synthesis: In the long term, AI algorithms could be used to design synthetic routes for complex germanium-based materials with targeted properties. By analyzing large datasets of experimental results, machine learning models could identify the optimal precursors, solvents, and reaction conditions to produce a material with a specific morphology and functionality.

Consideration of Environmental and Sustainability Aspects in this compound Research and Application

As the use of germanium in technology expands, it is crucial to consider the environmental impact and long-term sustainability of its lifecycle. This includes the sourcing of raw materials, the energy efficiency of manufacturing processes, and the recyclability of end-of-life products.

Key considerations for future research are:

Green Synthesis Routes: this compound itself is reactive and sensitive to moisture, requiring careful handling. Research into more environmentally friendly synthesis methods for GeI₄ and its derived materials is needed. This includes exploring the use of less hazardous solvents and developing more energy-efficient processes, such as the use of mild reducing agents like sodium borohydride.

Recycling and Circular Economy: Germanium is a relatively rare element, making recycling essential for its long-term availability. A significant portion of the global germanium supply already comes from recycling scrap generated during the manufacturing of fiber optics and infrared imaging equipment. Future research should focus on developing efficient methods to recover germanium from complex end-of-life products, such as electronics and solar panels, where it may be present in small quantities. The recyclability of germanium substrates offers a financial and environmental advantage over materials like gallium arsenide (GaAs), which must be landfilled.

Toxicity and Environmental Fate: While organogermanium compounds have been explored for medical applications, the toxicity of inorganic germanium species and their fate in the environment are not fully understood. As materials derived from GeI₄ become more widespread, it will be important to conduct thorough studies on their potential ecological impact to ensure their safe use and disposal.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Germanium tetraiodide, and how can purity be ensured?

  • Methodology : this compound (GeI₄) is typically synthesized via direct reaction of germanium with iodine under controlled anhydrous conditions. For example, stoichiometric amounts of germanium and iodine are heated in a sealed tube at 250–300°C, followed by sublimation to isolate the product . Purity can be validated using elemental analysis (e.g., EDX) and corroborated with X-ray crystallography to confirm lattice parameters .
  • Key considerations : Use inert atmospheres (e.g., argon) to prevent oxidation, and monitor reaction progress via mass loss or color changes (GeI₄ forms orange-red crystals).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • Raman spectroscopy : Identifies vibrational modes of the I₄²⁻ anion and Ge-I bonds. Peaks at ~160 cm⁻¹ (I-I stretching) and ~220 cm⁻¹ (Ge-I symmetric stretching) are diagnostic .
  • Infrared (IR) spectroscopy : Detects hydrogen-bonding interactions between cations and anions in crystalline GeI₄ salts .
  • X-ray diffraction (XRD) : Resolves crystal symmetry (e.g., monoclinic C2/m space group) and bond lengths (Ge-I ~2.6 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Raman spectra of this compound across studies?

  • Methodology :

  • Standardize experimental conditions : Variations in laser wavelength, sample temperature, or hydration can shift spectral peaks. Use inert sample holders and controlled humidity .
  • Cross-validate with computational models : Density Functional Theory (DFT) simulations of vibrational modes can reconcile experimental outliers .
  • Example : A 2023 study resolved conflicting Raman data by correlating computational predictions of I₄²⁻ anion distortions with experimental spectra under cryogenic conditions .

Q. What computational approaches validate the structural and electronic properties of this compound?

  • Methodology :

  • Periodic boundary DFT : Models GeI₄’s band structure and charge distribution, confirming its semiconductor behavior .
  • Molecular dynamics (MD) simulations : Predict thermal stability and phase transitions by simulating lattice dynamics under varying temperatures .
    • Data integration : Combine computational outputs with experimental XRD and spectroscopic data to refine force-field parameters .

Q. How should researchers manage hygroscopicity-related challenges during electrochemical studies of this compound?

  • Methodology :

  • Glovebox protocols : Conduct electrochemical experiments (e.g., cyclic voltammetry) in moisture-free environments (<1 ppm H₂O) to prevent GeI₄ hydrolysis .
  • In situ characterization : Use techniques like Raman microscopy to monitor real-time structural changes during redox reactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) .

Data Management and Reproducibility

Q. What best practices ensure reproducibility of this compound research data?

  • Methodology :

  • FAIR principles : Archive raw data (XRD files, spectra) in discipline-specific repositories (e.g., NFDI4Chem) with metadata tags for experimental conditions (temperature, pressure) .
  • Supplementary documentation : Include detailed synthesis protocols, calibration curves for instruments, and software versions (e.g., Gaussian for DFT) in supplementary materials .
    • Example : A 2024 study on GeI₄’s polymorphism uploaded crystallographic data to the Cambridge Structural Database (CSD) with a digital object identifier (DOI) for public access .

Q. How can meta-analyses address contradictions in reported reactivity of this compound compared to other tetrahalides?

  • Methodology :

  • Systematic literature review : Compile kinetic data (e.g., reaction rates with Lewis bases) for GeX₄ (X = Cl, Br, I) to identify trends in steric and electronic effects .
  • Controlled comparative experiments : Replicate reactions (e.g., hydrolysis) under identical conditions to isolate variables like halogen electronegativity .

Experimental Design

Q. What strategies minimize bias in interpreting GeI₄’s catalytic activity in organic syntheses?

  • Methodology :

  • Blind testing : Use coded samples to prevent observer bias during product yield calculations .
  • Negative controls : Run parallel reactions without GeI₄ to confirm its role in catalytic cycles .

Q. How to design experiments probing GeI₄’s role in hybrid perovskite solar cells?

  • Methodology :

  • In situ UV-Vis spectroscopy : Track GeI₄’s integration into perovskite lattices during spin-coating .
  • Stability assays : Expose devices to accelerated aging (e.g., 85°C/85% humidity) and compare performance metrics (e.g., PCE) with control cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.